

Thermodynamic Properties of Difluoroamine: A Technical Guide

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Compound of Interest

Compound Name: Difluoroamine

Cat. No.: B082689

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Difluoroamine (HNF_2) is a reactive inorganic compound with significant energetic properties. A thorough understanding of its thermodynamic characteristics is crucial for its safe handling, synthesis, and application in various fields, including as a precursor in the synthesis of nitrogen-fluorine compounds and potentially in drug development. This technical guide provides a comprehensive overview of the core thermodynamic properties of **difluoroamine**, details relevant experimental methodologies, and visualizes key chemical relationships.

Core Thermodynamic Properties

The thermodynamic stability and reactivity of **difluoroamine** are dictated by fundamental properties such as its enthalpy of formation, entropy, heat capacity, and Gibbs free energy of formation. The following tables summarize the available quantitative data for **difluoroamine** and the related difluoroamino radical (NF_2).

Table 1: Thermodynamic Properties of **Difluoroamine** (HNF_2) at Standard Conditions (298.15 K)

Property	Value	Units	Source
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	-81.2 \pm 8.4	kJ/mol	[NIST-JANAF]
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	-35.1	kJ/mol	[1]
Molar Entropy (S°)	249.950	J/mol·K	[2]
Heat Capacity (C_p)	41.005	J/mol·K	[2]

Table 2: Temperature-Dependent Ideal Gas Heat Capacity (C_p) of **Difluoroamine (HNF_2) and the Difluoroamino Radical (NF_2) **

Temperature (K)	HNF_2 C_p (J/mol·K)[1]	NF_2 C_p (J/mol·K)[2]
298.15	41.005	41.005
300	39.78	41.093
400	41.50	45.399
500	44.77	48.604
600	46.32	50.874

Table 3: Physical Properties of **Difluoroamine (HNF_2) **

Property	Value	Units	Source
Molecular Weight	53.0114	g/mol	[3]
Boiling Point	250	K	[4]
Melting Point	142	K	[4]

Experimental Determination of Thermodynamic Properties

The precise measurement of the thermodynamic properties of a reactive and potentially explosive compound like **difluoroamine** requires specialized experimental techniques. While specific protocols for HNF_2 are not widely published, the following established methodologies would be applicable.

Enthalpy of Formation: Fluorine Bomb Calorimetry

The standard enthalpy of formation of fluorine-containing compounds is often determined using fluorine bomb calorimetry.^{[5][6][7]} This technique is a modification of traditional bomb calorimetry where the highly exothermic reaction of a substance with excess fluorine gas is measured.

Experimental Protocol Outline:

- **Sample Preparation:** A precisely weighed sample of a precursor compound that yields **difluoroamine** upon decomposition or a substance that reacts to form it in a well-defined manner is placed in a sample holder within the bomb. Due to the reactivity of HNF_2 , it would likely be generated in-situ or handled with extreme care at low temperatures.
- **Bomb Assembly:** The sample holder is placed inside a robust, corrosion-resistant reaction vessel (the "bomb"), typically constructed from Monel or nickel alloys.^[5] The bomb is then sealed.
- **Fluorine Introduction:** The bomb is evacuated and then charged with a known, high pressure of pure fluorine gas.
- **Calorimeter Setup:** The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter. The initial temperature of the water is precisely measured.
- **Initiation:** The reaction is initiated, often by passing an electrical current through a fuse wire in contact with the sample.
- **Temperature Measurement:** The temperature change of the water surrounding the bomb is carefully monitored until a maximum temperature is reached and the system begins to cool.

- Analysis: The heat released by the reaction is calculated from the temperature rise of the calorimeter and its known heat capacity. After correcting for the heat of combustion of the fuse and any side reactions, the standard enthalpy of formation of the product (in this case, related to HNF_2) can be determined using Hess's Law.

Heat Capacity of Gases: Continuous-Flow Calorimetry

The heat capacity of a gas like **difluoroamine** can be measured using a continuous-flow calorimeter.^[8] This method involves heating a steady flow of the gas and measuring the resulting temperature change.

Experimental Protocol Outline:

- Gas Flow: A regulated, steady flow of **difluoroamine** gas is passed through the apparatus. The mass flow rate is precisely measured.
- Initial Temperature: The temperature of the gas is measured using a platinum resistance thermometer before it enters the heating section.^[8]
- Heating: The gas flows over an electrical heater, which provides a known and constant power input.
- Final Temperature: After passing through a mixing gauze to ensure thermal equilibrium, the final temperature of the gas is measured.^[8]
- Calculation: The heat capacity at constant pressure (C_p) is calculated from the mass flow rate, the power supplied by the heater, and the measured temperature difference. To account for heat loss to the surroundings, experiments are typically performed at two different flow rates.^[8]

Enthalpy of Vaporization: Knudsen Effusion Method

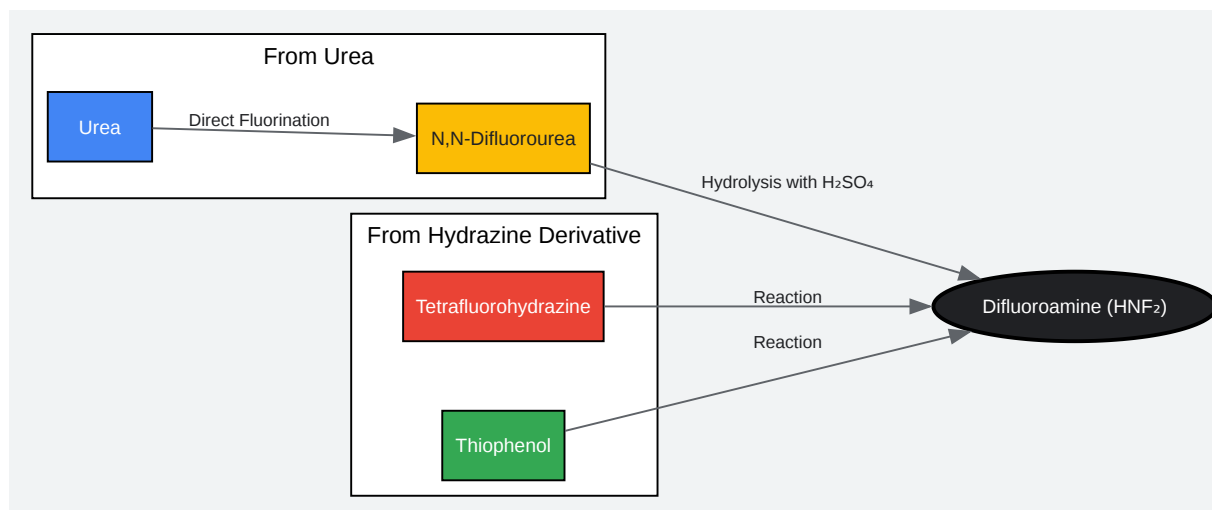
The enthalpy of vaporization can be determined by measuring the vapor pressure of a substance as a function of temperature using the Knudsen effusion method.^{[4][9][10]} This technique is suitable for substances with low vapor pressures.

Experimental Protocol Outline:

- **Sample Placement:** A small, accurately weighed sample of liquid or solid **difluoroamine** is placed in a Knudsen cell, a small container with a precisely machined, small orifice.
- **Vacuum and Temperature Control:** The Knudsen cell is placed in a high-vacuum chamber and heated to a stable, known temperature.
- **Mass Loss Measurement:** The rate of mass loss of the sample due to effusion (the escape of vapor through the orifice) is measured over time using a highly sensitive microbalance.[9]
- **Vapor Pressure Calculation:** The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of the substance using the Knudsen equation.[4]
- **Enthalpy of Vaporization:** By measuring the vapor pressure at several different temperatures, the enthalpy of vaporization can be determined from the slope of a plot of $\ln(P)$ versus $1/T$, according to the Clausius-Clapeyron equation.[1]

Chemical Pathways and Relationships

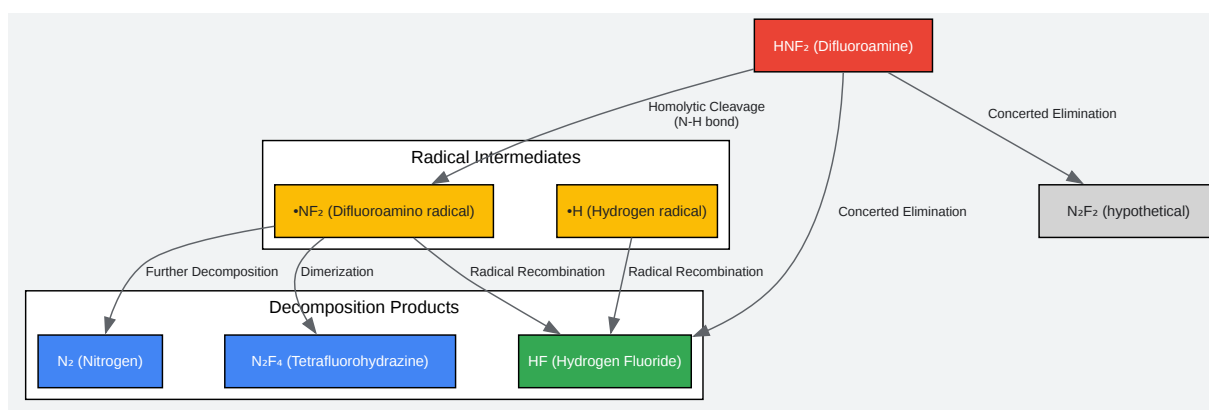
While **difluoroamine** is not involved in biological signaling pathways, its chemical reactivity and decomposition are of significant interest. The following diagrams illustrate key conceptual relationships and a plausible decomposition pathway.



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Caption: Key synthetic routes to **difluoroamine**.

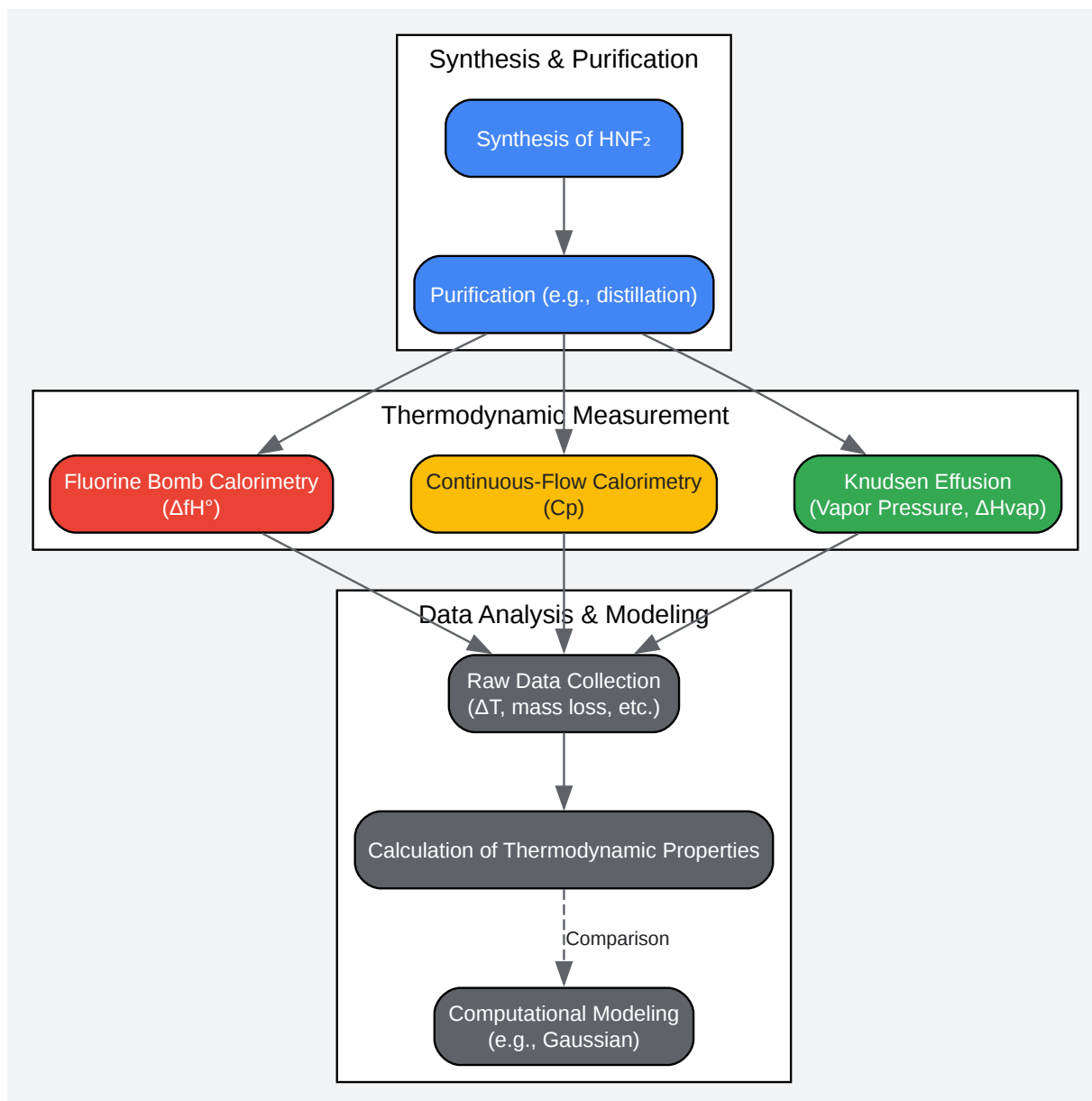
The synthesis of **difluoroamine** can be achieved through several pathways, including the hydrolysis of N,N-difluorourea and the reaction of tetrafluorohydrazine with thiophenol.[9]



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Caption: A plausible thermal decomposition pathway for **difluoroamine**.

The thermal decomposition of **difluoroamine** is complex and can proceed through various radical and molecular pathways. A key initial step is often the homolytic cleavage of the N-H bond to form the difluoroamino radical ($\bullet\text{NF}_2$). This radical can then dimerize to form tetrafluorohydrazine (N_2F_4) or undergo further reactions.



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Caption: A generalized workflow for the experimental determination of thermodynamic properties.

This workflow outlines the major steps involved in experimentally determining the thermodynamic properties of a compound like **difluoroamine**, from synthesis and purification

to measurement and data analysis. Computational modeling often complements experimental work to provide deeper insights.^{[11][12][13][14]}

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